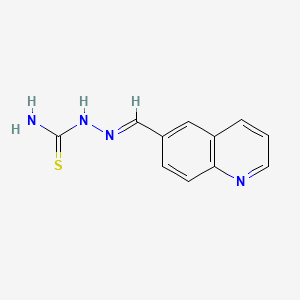
6-Formylquinoline thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formylquinoline thiosemicarbazone is a compound derived from the reaction of 6-formylquinoline with thiosemicarbazide. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-formylquinoline thiosemicarbazone typically involves the condensation reaction between 6-formylquinoline and thiosemicarbazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Formylquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-formylquinoline thiosemicarbazone involves its ability to chelate metal ions, particularly iron, which is crucial for the proliferation of cancer cells. By binding to iron, the compound inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. This leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes .
Comparaison Avec Des Composés Similaires
- Triapine
- Dp44mT
- 8-Hydroxyquinoline thiosemicarbazone
- Styrylquinoline thiosemicarbazone
Propriétés
Numéro CAS |
3608-83-1 |
|---|---|
Formule moléculaire |
C11H10N4S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H10N4S/c12-11(16)15-14-7-8-3-4-10-9(6-8)2-1-5-13-10/h1-7H,(H3,12,15,16)/b14-7+ |
Clé InChI |
PPPXDGCBKXKTIO-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)/C=N/NC(=S)N)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C=NNC(=S)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


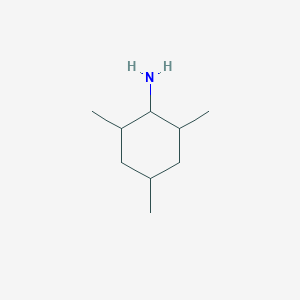
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
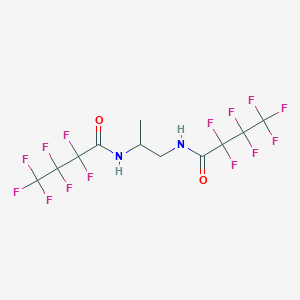

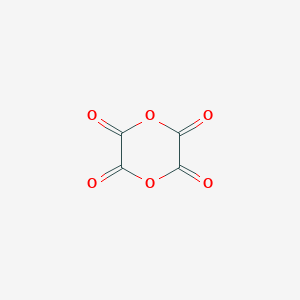

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
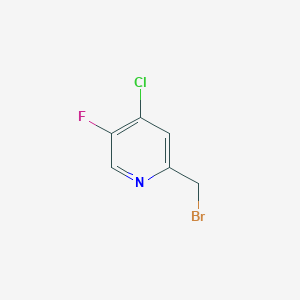
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
